molecular formula C21H16F3N5O2S B2627392 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852376-53-5

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2627392
CAS No.: 852376-53-5
M. Wt: 459.45
InChI Key: ZYRFBSDXAPULSR-UHFFFAOYSA-N
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Description

This compound, 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [Source: PubMed] . BTK is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the development, differentiation, and survival of B-cells. Due to this key role, BTK has emerged as a promising therapeutic target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis [Source: Nature Reviews Drug Discovery] . Researchers utilize this triazolopyridazine-based compound to selectively block BTK activity, thereby investigating the downstream effects on B-cell proliferation and signaling cascades in various disease models. Its high specificity makes it a valuable chemical probe for dissecting the complex pathophysiology of B-cell-driven diseases and for evaluating the potential efficacy of BTK-targeted therapeutic strategies in preclinical research.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2S/c1-31-16-8-2-13(3-9-16)20-27-26-17-10-11-19(28-29(17)20)32-12-18(30)25-15-6-4-14(5-7-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRFBSDXAPULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Triazolo-pyridazine core : This heterocyclic structure is known for various biological activities.
  • Methoxy and trifluoromethyl substituents : These groups can enhance lipophilicity and modulate biological activity.

Molecular Formula : C16H15F3N5OS
Molecular Weight : 385.38 g/mol
CAS Number : 1204296-37-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the triazolo-pyridazine scaffold .
  • Substitution reactions to introduce the methoxy and trifluoromethyl groups .
  • Final acetamide formation through coupling reactions .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structures:

  • A study involving a related triazolo-pyridazine compound showed potent antiproliferative activity against various cancer cell lines including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080), with IC50 values in the low micromolar range (0.008–0.014 μM) .
  • The mechanism of action was linked to inhibition of tubulin polymerization , which is crucial for cancer cell mitosis .

Antimicrobial Activity

Compounds containing the triazole moiety have been reported to exhibit:

  • Antibacterial properties against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable to standard antibiotics .
  • Antifungal effects , indicating a broad spectrum of antimicrobial activity that could be explored further in drug development .

Structure-Activity Relationship (SAR)

Research on similar triazole derivatives has revealed important insights into SAR:

  • Modifications at the para position of phenyl rings significantly influence biological potency.
  • The presence of electron-withdrawing groups (like trifluoromethyl) often enhances activity by improving binding affinity to biological targets .

Case Studies

  • Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and evaluated for their antiproliferative effects. The most active compound exhibited an IC50 value comparable to established chemotherapeutic agents .
  • Molecular Docking Studies : These studies suggested that the compound could effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentrations (MIC) : Studies indicate MIC values ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : Triazole derivatives disrupt fungal cell wall synthesis and inhibit bacterial growth by targeting essential enzymes.

Anticancer Potential

The anticancer properties of this compound are noteworthy:

  • Induction of Apoptosis : In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Tumor Growth Inhibition : Research has demonstrated significant reductions in tumor size in animal models treated with triazole derivatives .

Anti-inflammatory Effects

Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties:

  • Cytokine Modulation : These compounds can modulate inflammatory cytokines involved in chronic inflammation, potentially leading to therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives similar to this compound. Results indicated potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing the potential for developing new antibiotics from this chemical class .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines treated with triazole derivatives showed marked increases in apoptosis markers and significant reductions in cell viability. This supports the application of these compounds in cancer therapeutics .

Inflammation Models

Animal models treated with specific triazole derivatives demonstrated reduced levels of inflammatory markers compared to control groups. This suggests a promising avenue for further research into their anti-inflammatory capabilities .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values < 8 μg/mL
AnticancerInduces apoptosis; inhibits tumor growth; effective against various cancer cell lines
Anti-inflammatoryModulates cytokines; potential use in treating chronic inflammatory diseases

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties (Inferred) Reference
Target Compound C₂₁H₁₆F₃N₅O₂S 483.45 4-Methoxyphenyl, thioacetamide, 4-(trifluoromethyl)phenyl High lipophilicity (CF₃), potential metabolic stability -
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () C₁₄H₁₅N₅O₂ 285.30 4-Methoxyphenyl, ethanamine (oxy linker) Acute oral toxicity (GHS Category 4)
2-(4-[(Z)-[2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide () C₂₁H₁₅N₅O₄S 433.44 Thiazolo-triazole core, phenoxyacetamide Planar structure (Z-configuration), UV activity
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide () C₂₃H₂₁N₅O₂S₂ 487.57 Allyl-thiophene, benzyloxy group Enhanced π-π stacking (thiophene/benzyloxy)
2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () C₁₇H₁₉N₇O₂S 393.45 Pyrazine, ethoxy group Improved water solubility (ethoxy)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () C₁₉H₁₅N₇O₃ 397.37 Dihydrotriazolo-pyrazine, phenyl group Antioxidant potential (reduced oxidation state)

Functional Group Impact on Properties

  • Thio vs.
  • Trifluoromethyl vs. Methoxy Groups : The 4-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) versus the 4-methoxyphenyl group in (logP ~2.1), improving membrane permeability but possibly reducing aqueous solubility .
  • Heterocyclic Core Variations : Compounds with thiazolo-triazole () or pyrazine () cores exhibit distinct electronic profiles. For example, the thiazolo-triazole in may confer stronger hydrogen-bonding interactions due to its fused sulfur-containing ring .

Pharmacological and Toxicological Insights

  • Acute Toxicity : The oxy-linked analog in is classified under GHS Category 4 for acute oral toxicity (LD₅₀ > 300 mg/kg), suggesting that the target compound’s thio linker and CF₃ group might reduce toxicity .
  • Synthetic Accessibility: and highlight the use of coupling agents like HATU or Mitsunobu conditions for acetamide formation, which may apply to the target compound’s synthesis .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, triazolo[4,3-b]pyridazine cores are often synthesized via cyclization reactions using reagents like thiosemicarbazides or hydrazonoyl halides under controlled temperatures (60–100°C) in polar aprotic solvents (e.g., DMF or DMSO). Optimization can be achieved through Design of Experiments (DoE) to evaluate variables such as stoichiometry, solvent polarity, and reaction time. Orthogonal analytical methods (TLC, HPLC) should monitor reaction progress .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positioning, particularly the methoxyphenyl and trifluoromethyl groups. The thioether linkage (-S-) can be identified via deshielded proton signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities and confirms bond angles/distances in the triazolo-pyridazine core. For example, Acta Crystallographica reports (e.g., triazolo-thiadiazine derivatives) highlight the importance of crystallographic data for structural validation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap/water. GHS classification indicates acute toxicity (oral, dermal) and severe eye irritation, necessitating immediate medical consultation .

Advanced: How can researchers evaluate the compound’s anticancer activity in vitro, and what molecular targets are plausible?

  • In Vitro Models: Use tumorsphere formation assays in cancer cell lines (e.g., breast or colon cancer) to assess effects on cancer stem cells (CSCs). Reduced tumorsphere size/count indicates differentiation or apoptosis.
  • Molecular Targets: Similar triazolo-pyridazine derivatives inhibit Lin-28/let-7 interactions, rescuing let-7 miRNA activity to promote CSC differentiation. Validate target engagement via RNA immunoprecipitation (RIP) or luciferase reporter assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance metabolic stability?

  • Trifluoromethyl Group Role: The 4-(trifluoromethyl)phenyl moiety increases lipophilicity and metabolic stability by resisting cytochrome P450 oxidation. Compare analogues with/without this group using pharmacokinetic (PK) studies in rodent models.
  • Thioether Linkage Modification: Replace the -S- group with sulfone (-SO₂-) or methylene (-CH₂-) to evaluate changes in binding affinity (e.g., via surface plasmon resonance) and solubility .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

  • Orthogonal Assays: Confirm cytotoxicity results using both MTT and ATP-based viability assays.
  • Purity Verification: Re-evaluate compound purity (>95% by HPLC) and stability (e.g., LC-MS for degradation products).
  • Mechanistic Studies: Use siRNA knockdown of suspected targets (e.g., Lin-28) to validate specificity. Cross-reference with transcriptomic profiling to identify off-target effects .

Advanced: What in vivo models are suitable for preclinical evaluation of this compound’s efficacy and toxicity?

  • Xenograft Models: Implant CSCs or patient-derived tumor cells into immunodeficient mice. Monitor tumor volume and metastasis via bioluminescence imaging.
  • Toxicokinetics: Assess acute toxicity in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues. Measure plasma exposure (AUC) and half-life to optimize dosing regimens .

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